molecular formula C18H19BrN2OS B2792890 (Z)-2-(4-phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide CAS No. 474880-54-1

(Z)-2-(4-phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide

Cat. No.: B2792890
CAS No.: 474880-54-1
M. Wt: 391.33
InChI Key: GTHXFWJDZBXWGI-TVWXOORISA-N
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Description

(Z)-2-(4-phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a thiazole ring substituted with phenyl and m-tolyl groups, making it a potential candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions: The phenyl and m-tolyl groups are introduced through substitution reactions, often using Grignard reagents or organolithium compounds.

    Hydrobromide Formation: The final step involves the reaction of the thiazole derivative with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors might also be used to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can target the thiazole ring or the imino group, leading to various reduced derivatives.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Reduced thiazole derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: Thiazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound’s structure suggests potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.

Industry

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (Z)-2-(4-phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazole ring can participate in π-π interactions with aromatic amino acids in proteins, while the imino group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole, thiamine (vitamin B1).

    Imino Compounds: Schiff bases, imines.

Uniqueness

What sets (Z)-2-(4-phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. The presence of both phenyl and m-tolyl groups may enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-(3-methylphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS.BrH/c1-14-6-5-9-16(12-14)19-18-20(10-11-21)17(13-22-18)15-7-3-2-4-8-15;/h2-9,12-13,21H,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHXFWJDZBXWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CCO.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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